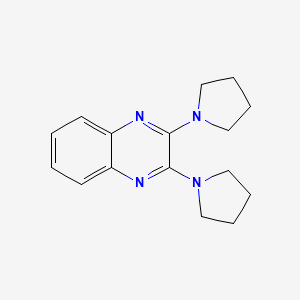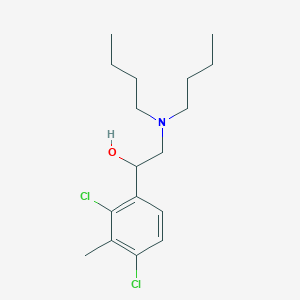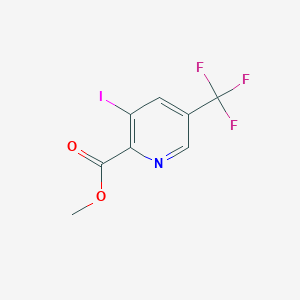
Methyl 3-iodo-5-(trifluoromethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-iodo-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H5F3INO2 It is a derivative of picolinic acid, featuring an iodine atom and a trifluoromethyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-5-(trifluoromethyl)picolinate typically involves the iodination of a precursor compound. One common method is the lithiation of a suitable precursor followed by iodination. For example, the lithiation of 3-(trifluoromethyl)picolinic acid methyl ester can be achieved using a strong base like n-butyllithium, followed by the addition of iodine to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, as well as the use of continuous flow reactors to control reaction conditions more precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-iodo-5-(trifluoromethyl)picolinate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst and a boron reagent under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as amino or thiol derivatives.
Coupling Reactions: Products include biaryl compounds formed by coupling with aryl boronic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 3-iodo-5-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new drugs with improved efficacy and safety profiles.
Industry: It can be used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-iodo-5-(trifluoromethyl)picolinate depends on its application. In chemical reactions, the iodine atom and trifluoromethyl group influence the reactivity and selectivity of the compound. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of derivatives, making them more effective in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-fluoro-5-(trifluoromethyl)picolinate: Similar structure but with a fluorine atom instead of iodine.
Methyl 3-(trifluoromethyl)picolinate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness
Methyl 3-iodo-5-(trifluoromethyl)picolinate is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct reactivity and properties. The iodine atom allows for versatile substitution reactions, while the trifluoromethyl group enhances stability and lipophilicity, making it valuable in the synthesis of complex molecules and potential pharmaceuticals.
Eigenschaften
Molekularformel |
C8H5F3INO2 |
|---|---|
Molekulargewicht |
331.03 g/mol |
IUPAC-Name |
methyl 3-iodo-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5F3INO2/c1-15-7(14)6-5(12)2-4(3-13-6)8(9,10)11/h2-3H,1H3 |
InChI-Schlüssel |
DVLGIPFNEDGLOQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)


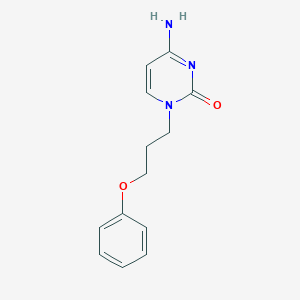
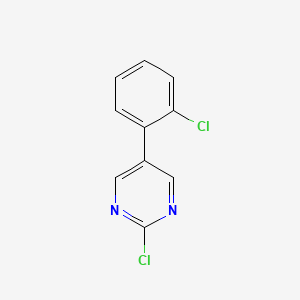

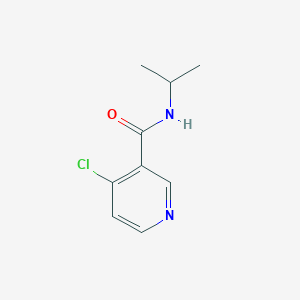
![3-Methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13986968.png)
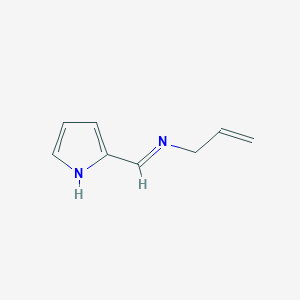
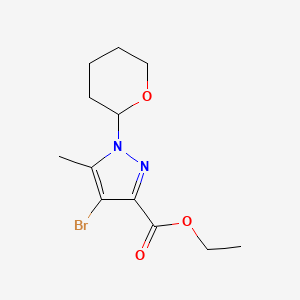
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)

